1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4O2S and its molecular weight is 426.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds with structural elements similar to the queried compound, specifically those incorporating pyrazole and thiazole moieties, have been synthesized and evaluated for their antibacterial activity. For instance, novel analogs incorporating benzothiazole and pyrazole units have displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antibacterial agents (Palkar et al., 2017).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, showing significant activity against both Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase. This suggests the potential of such compounds in tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Activity
Research on fluoro-substituted benzo[b]pyran compounds has shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as anticancer agents (Hammam et al., 2005). Similarly, pyrazole derivatives with benzo[d]thiazole units have demonstrated potent anti-proliferative and apoptotic activities against various cancer cell lines, suggesting their utility in cancer research (Liu et al., 2019).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, including fluorobenzyl components, have been evaluated for their anti-inflammatory and analgesic activities, showing promising results that could lead to new treatments for inflammatory diseases (Khalifa & Abdelbaky, 2008).
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-10,12H,11,13H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQZQBHCRFJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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